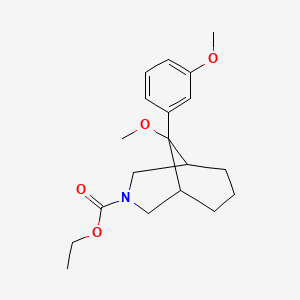

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn-

Description

The compound 3-Azabicyclo[3.3.1]nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- (hereafter referred to by its full IUPAC name) belongs to the class of substituted 3-azabicyclo[3.3.1]nonane derivatives. These bicyclic systems are notable for their conformational rigidity, which mimics natural alkaloids and enables diverse pharmacological applications, including hypotensive and neuromuscular blocking activities . The syn- configuration at position 9 ensures stereochemical specificity, while the ethyl ester and dual methoxy groups (at the bicyclic core and phenyl ring) modulate solubility and bioavailability .

Properties

CAS No. |

52904-53-7 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate |

InChI |

InChI=1S/C19H27NO4/c1-4-24-18(21)20-12-15-8-5-9-16(13-20)19(15,23-3)14-7-6-10-17(11-14)22-2/h6-7,10-11,15-16H,4-5,8-9,12-13H2,1-3H3 |

InChI Key |

VXYKVXYMAISAET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CC2CCCC(C1)C2(C3=CC(=CC=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane framework, which is central to the target compound, can be constructed through several well-established synthetic routes. These methods are broadly classified into:

- Intra- and intermolecular carbon-carbon (C–C) bond formation

- Intra- and intermolecular carbon-heteroatom (C–X) bond formation

- Ring opening and ring expansion reactions

These approaches enable the formation of the bicyclic ring system with control over stereochemistry, which is critical for obtaining the syn isomer of the compound.

Key Synthetic Approaches Relevant to the Target Compound

Aldol Condensation and Organocatalysis

One effective method for constructing the bicyclo[3.3.1]nonane core involves base-promoted or organocatalyzed aldol condensation reactions between cyclohexanones and α,β-unsaturated aldehydes or ketones. For example, cyclohexanones react with these unsaturated carbonyl compounds to yield bicyclo[3.3.1]nonanes bearing ketone functionality at bridgehead positions, which can be further functionalized.

Organocatalysts such as proline analogues have been shown to improve yield and stereoselectivity in these aldol condensations, favoring the formation of syn isomers due to lower energy conformers with substituents in equatorial positions.

Functional Group Transformations on the Bicyclic Core

Data Tables Summarizing Preparation Conditions

| Parameter | Details/Conditions | Comments |

|---|---|---|

| Temperature | 0–10 °C for condensation; 50 °C for hydrogenation | Controlled to optimize yield and selectivity |

| Solvents | Water, isopropanol, acidic aqueous media | Solvent choice critical for reaction efficiency |

| Catalysts/Reagents | Sulfuric acid, Pd(OH)2 on carbon, hydride reagents | Catalysts chosen for selectivity and mild conditions |

| Reaction Time | 1 hour for acid addition; 48 hours for hydrogenation | Longer times needed for complete conversion |

| Purification Methods | HPLC, crystallization, extraction | Ensures high purity of intermediates and final product |

| Stereochemistry Control | Use of organocatalysts or steric factors | Favors syn isomer formation |

Chemical Reactions Analysis

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Neuropharmacology :

- The compound has been studied for its interactions with G-protein coupled receptors (GPCRs), which are crucial in neurotransmission and signal transduction pathways. Research indicates that derivatives of this compound may act as agonists or antagonists at specific receptors, potentially leading to therapeutic effects in neurological disorders .

- Analgesic Properties :

- Antidepressant Activity :

Toxicological Studies

The safety profile of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid has been evaluated through various toxicological assessments:

- Acute Toxicity : Studies have shown an LD50 greater than 1 g/kg in rodent models, indicating relatively low acute toxicity .

- Chronic Exposure : Long-term studies are necessary to fully understand the chronic effects and potential carcinogenicity of the compound.

Data Table: Summary of Pharmacological Effects

| Application Area | Effect Type | Reference Source |

|---|---|---|

| Neuropharmacology | GPCR modulation | |

| Analgesic Properties | Pain relief | |

| Antidepressant Activity | Mood enhancement | |

| Acute Toxicity | LD50 > 1 g/kg |

Case Studies

-

Study on GPCR Profiling :

- A study focused on the profiling of GPCRs using multi-task models demonstrated that compounds similar to 3-Azabicyclo(3.3.1)nonane derivatives could effectively bind to multiple receptor types, enhancing their therapeutic potential in treating various conditions such as depression and chronic pain .

- Toxicological Assessment :

Mechanism of Action

The mechanism of action of 3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the azabicyclo nonane core and methoxy groups allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

3-Azabicyclo(3.3.1)nonane-3-carboxylic acid, 9-methoxy-9-(3-methoxyphenyl)-, ethyl ester, syn- is a compound with significant potential in medicinal chemistry due to its unique structural features. This bicyclic compound is part of a larger class known for their diverse biological activities, including anticancer and neuropharmacological effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- CAS Number : 934233-73-5

Biological Activity Overview

The biological activity of 3-Azabicyclo(3.3.1)nonane derivatives has been linked to various therapeutic applications:

- Anticancer Activity : Research indicates that bicyclic compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Neuropharmacological Effects : Some derivatives have shown promise in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.

- Antimicrobial Properties : Certain analogs exhibit antimicrobial activity against a range of pathogens.

The mechanisms underlying the biological activities of 3-Azabicyclo(3.3.1)nonane derivatives include:

- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways beneficial for treating mood disorders.

Data Table: Biological Activities and Effects

Case Studies

-

Anticancer Research :

A study evaluated the efficacy of various 9-azabicyclo[3.3.1]nonane derivatives in inhibiting the growth of breast cancer cell lines. Results demonstrated a dose-dependent reduction in viability, suggesting potential for further development as anticancer agents . -

Neuropharmacological Effects :

Another investigation focused on the effects of these compounds on serotonin receptors, revealing that certain derivatives significantly increased serotonin levels in synaptic clefts, which may alleviate symptoms of depression . -

Antimicrobial Activity :

A series of experiments tested the antimicrobial properties against common pathogens, showing that selected compounds exhibited notable inhibition zones in agar diffusion assays, indicating their potential as new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing bicyclic 3-azabicyclo[3.3.1]nonane derivatives, and what reaction conditions optimize yields?

- Methodological Answer : The compound can be synthesized via Michael addition reactions using α,β-unsaturated carbonyl compounds and piperidine derivatives. For example, reacting methyl/ethyl esters of substituted piperidines with unsaturated ketones under controlled temperatures (0–40°C) and anhydrous conditions yields bicyclic frameworks. Successive double Mannich condensation is another route, where ketones react with amines and aldehydes to form the bicyclic core . Critical factors include pH control (6.5–7.5), solvent polarity (e.g., THF or dichloromethane), and slow reagent addition to minimize side reactions.

Q. How is the stereochemistry of syn-configured 3-azabicyclo[3.3.1]nonane derivatives validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For dynamic analysis, NOESY NMR can identify spatial proximity of protons (e.g., methoxy groups at C9 and C3-methoxyphenyl). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, while computational methods (DFT or molecular mechanics) predict stability of syn vs. anti conformers .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituents (e.g., methoxy groups at δ 3.2–3.8 ppm). H-C HSQC/HMBC correlations map bicyclic connectivity.

- HRMS : Exact mass analysis (e.g., m/z 406.2258) confirms molecular formula .

- IR : Stretching frequencies for ester carbonyl (1740–1720 cm) and ether linkages (1250–1150 cm) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., neuropharmacological vs. antimicrobial effects) be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To validate:

- Dose-response studies : Test efficacy across 0.1–100 µM ranges.

- Target-specific assays : Use in vitro enzyme inhibition (e.g., acetylcholinesterase for neuroactivity) vs. bacterial growth inhibition (MIC assays) .

- Computational docking : Compare binding affinities to distinct targets (e.g., serotonin receptors vs. bacterial topoisomerases) .

Q. What strategies mitigate stereochemical instability during functionalization of the bicyclic core?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during ester hydrolysis or nucleophilic substitution .

- Low-temperature reactions : Perform substitutions at −20°C to prevent racemization.

- Chiral auxiliaries : Employ Evans oxazolidinones to direct stereoselective alkylation .

Q. How do electronic effects of substituents (e.g., methoxy groups) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) activate aryl rings for electrophilic substitution but deactivate palladium-catalyzed couplings. Use Buchwald-Hartwig conditions (Pd(dba), Xantphos) for C–N bond formation.

- Steric hindrance : 3-Methoxyphenyl at C9 may require bulky ligands (e.g., DavePhos) to enhance coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.